molecular formula C9H26O5Si4 B3337507 Vinylmethylsiloxane-dimethylsiloxane copolymers, trimethylsiloxy terminated, silanol terminated CAS No. 67923-19-7

Vinylmethylsiloxane-dimethylsiloxane copolymers, trimethylsiloxy terminated, silanol terminated

Cat. No.: B3337507
CAS No.: 67923-19-7
M. Wt: 326.64 g/mol
InChI Key: SZMRUHVVTGKWNW-UHFFFAOYSA-N
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Description

Vinylmethylsiloxane-dimethylsiloxane copolymers, trimethylsiloxy terminated, silanol terminated are specialized silicone-based polymers. These compounds are characterized by the presence of vinylmethylsiloxane and dimethylsiloxane units, with terminal groups of trimethylsiloxy and silanol. They are widely used in various industrial applications due to their unique properties, such as flexibility, thermal stability, and chemical resistance .

Mechanism of Action

Target of Action

Vinylmethylsiloxane-Dimethylsiloxane Copolymer, Silanol Terminated, primarily targets the formation of silicone elastomers . It is used as a crosslinker in platinum and peroxide 2-part addition cure elastomers .

Mode of Action

This compound interacts with its targets through two major reactions :

Biochemical Pathways

The affected pathways primarily involve the formation and curing of silicone elastomers . The compound contributes to the crosslinking of polymers, leading to the formation of elastomers with varying mechanical properties .

Pharmacokinetics

Its physical properties like viscosity and density can impact its performance and stability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the formation of silicone elastomers with varying mechanical properties . The crosslinking process results in elastomers with different tensile strength, elongation, and tear strength .

Action Environment

Environmental factors such as temperature can influence the compound’s action, efficacy, and stability . For instance, the reaction yield increases with temperature up to 120 °C . Additionally, the presence of platinum or peroxide catalysts is crucial for the compound’s function .

Safety and Hazards

The copolymer may be harmful if inhaled, may cause mild skin irritation, may cause mild eye irritation, and may be harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The copolymerization of PDMS with silicone monomers having vinyl groups, which can react on radiation with light, will produce a copolymer which is flexible and reactive through an environmentally friendly process . This opens up possibilities for expanding its applications further .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vinylmethylsiloxane-dimethylsiloxane copolymers typically involves the polymerization of vinylmethylsiloxane and dimethylsiloxane monomers. The reaction is often catalyzed by platinum-based catalysts through a hydrosilylation reaction, where the vinyl groups react with hydrosiloxane groups . The reaction conditions usually include:

Industrial Production Methods

In industrial settings, the production of these copolymers involves large-scale polymerization reactors where the monomers and catalysts are mixed under controlled conditions. The process is typically carried out in two parts:

Chemical Reactions Analysis

Types of Reactions

Vinylmethylsiloxane-dimethylsiloxane copolymers undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include crosslinked silicone elastomers, which are used in various applications such as sealants, adhesives, and coatings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vinylmethylsiloxane-dimethylsiloxane copolymers, trimethylsiloxy terminated, silanol terminated are unique due to their dual terminal groups (trimethylsiloxy and silanol), which provide enhanced reactivity and versatility in various applications. The presence of silanol groups allows for further functionalization and crosslinking, making these copolymers highly valuable in specialized applications .

Properties

IUPAC Name

ethenyl-[hydroxy(dimethyl)silyl]oxy-[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-methylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H26O5Si4/c1-9-18(8,13-16(4,5)11)14-17(6,7)12-15(2,3)10/h9-11H,1H2,2-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMRUHVVTGKWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(O)O[Si](C)(C)O[Si](C)(C=C)O[Si](C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H26O5Si4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67923-19-7
Record name Siloxanes and Silicones, di-Me, Me vinyl, hydroxy-terminated
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Siloxanes and Silicones, di-Me, Me vinyl, hydroxy-terminated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Vinylmethylsiloxane-dimethylsiloxane copolymers, trimethylsiloxy terminated, silanol terminated
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Vinylmethylsiloxane-dimethylsiloxane copolymers, trimethylsiloxy terminated, silanol terminated
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Vinylmethylsiloxane-dimethylsiloxane copolymers, trimethylsiloxy terminated, silanol terminated
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Vinylmethylsiloxane-dimethylsiloxane copolymers, trimethylsiloxy terminated, silanol terminated
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Vinylmethylsiloxane-dimethylsiloxane copolymers, trimethylsiloxy terminated, silanol terminated
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Vinylmethylsiloxane-dimethylsiloxane copolymers, trimethylsiloxy terminated, silanol terminated

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